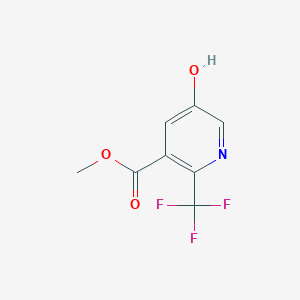
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate, also known as Methyl HTN, is a synthetic compound that belongs to the class of nicotinates. It is widely used in scientific research for its potential therapeutic applications in various medical conditions.
Mechanism of Action
Target of Action
Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Mode of Action
The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation . This means it causes blood vessels in the skin to widen, increasing blood flow to the area.
Result of Action
The primary result of methyl nicotinate’s action is the relief of aches and pains in muscles, tendons, and joints . This is likely due to the increased blood flow and subsequent warming effect caused by vasodilation.
Advantages and Limitations for Lab Experiments
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate HTN has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Additionally, it exhibits low toxicity and is relatively easy to synthesize. However, one of the major limitations of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate HTN is its limited availability, which can hinder its widespread use in scientific research.
Future Directions
There are several future directions for Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate HTN research. One potential area of investigation is the development of novel drug formulations that can enhance its bioavailability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate HTN and its potential therapeutic applications in various medical conditions. Furthermore, there is a need for clinical trials to evaluate the safety and efficacy of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate HTN in humans. Overall, Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate HTN holds great promise as a potential therapeutic agent for various medical conditions and warrants further investigation.
Conclusion:
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate 5-hydroxy-2-(trifluoromethyl)nicotinate is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. It exhibits anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. However, its exact mechanism of action and potential therapeutic applications in humans require further investigation. Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate HTN holds great promise as a potential therapeutic agent and warrants further research.
Synthesis Methods
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate HTN is synthesized by the reaction of 5-hydroxy-2-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst. The resulting compound is purified by recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate HTN has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. Additionally, Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate HTN has been investigated for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(13)3-12-6(5)8(9,10)11/h2-3,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXYJBLBYPGRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2951852.png)
![2-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2951853.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2951855.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2951857.png)
![Benzo[b]thiophene, 4-ethynyl-](/img/structure/B2951858.png)
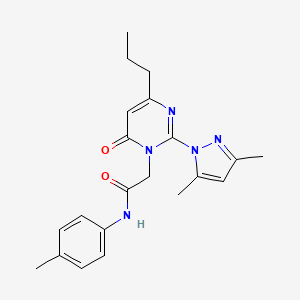
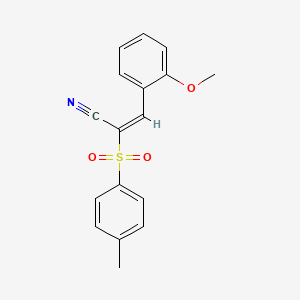
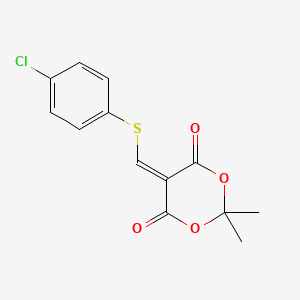

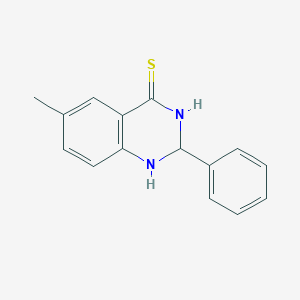

![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951870.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2951871.png)
![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2951873.png)